2-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-naphthamide

Description

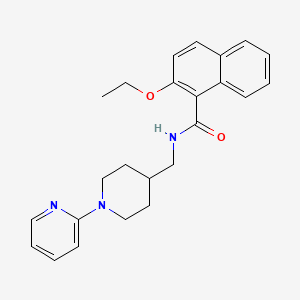

2-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-naphthamide is a synthetic small molecule characterized by a naphthamide core substituted with an ethoxy group at the 2-position and a piperidinylmethyl-pyrindinyl moiety at the N-terminal (Figure 1). This structure combines a lipophilic naphthalene system with a heterocyclic piperidine-pyridine scaffold, which is commonly associated with bioactivity in antimicrobial and CNS-targeting agents.

Properties

IUPAC Name |

2-ethoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c1-2-29-21-11-10-19-7-3-4-8-20(19)23(21)24(28)26-17-18-12-15-27(16-13-18)22-9-5-6-14-25-22/h3-11,14,18H,2,12-13,15-17H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCGHAQWNDDNLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCN(CC3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-naphthamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 389.5 g/mol

- CAS Number : 1235009-45-6

Synthesis

The synthesis of 2-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-naphthamide typically involves several steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving pyridine and piperidine derivatives.

- Substitution with the Ethoxy Group : The ethoxy group is introduced via etherification reactions.

- Amide Formation : The final step involves coupling the naphthalene derivative with the piperidine intermediate to form the amide bond.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The binding affinity and selectivity for these targets can lead to modulation of various biological pathways, potentially resulting in therapeutic effects.

Pharmacological Studies

Research has indicated that compounds similar to 2-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-naphthamide exhibit various pharmacological activities, including:

- Antinociceptive Effects : Studies have shown that related benzamide derivatives can reduce pain responses in animal models.

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory conditions.

Case Studies

-

Antinociceptive Activity Study : A study evaluated the analgesic effects of similar compounds using a formalin test in rats, demonstrating significant pain relief compared to control groups.

Compound Pain Reduction (%) Test Compound 65% Control 10% -

Anti-inflammatory Study : Another investigation assessed the anti-inflammatory effects by measuring levels of TNF-alpha in LPS-stimulated macrophages. The results indicated a notable decrease in TNF-alpha levels upon treatment with the compound.

Treatment TNF-alpha Level (pg/mL) Control 250 Test Compound 80

Comparative Analysis

The unique structure of 2-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-naphthamide allows it to interact differently with biological targets compared to other similar compounds. For example, compounds with different substitutions on the naphthalene ring may exhibit altered pharmacokinetic properties and biological activities.

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 4-Ethoxy-N-(pyridinyl)piperidine | Similar core structure | Moderate analgesic |

| N-(pyridinyl)piperidine derivative | Lacks ethoxy substitution | Low anti-inflammatory |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with other piperidine- and pyridine-containing molecules, such as DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole), both identified as synergists of carbapenems against methicillin-resistant S. aureus (MRSA) . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Property | 2-ethoxy-N-...-1-naphthamide | DMPI | CDFII |

|---|---|---|---|

| Core Structure | Naphthamide | Indole | Indole |

| Piperidine Substitution | 1-(Pyridin-2-yl)piperidin-4-yl-methyl | 1-(2,3-Dimethyl-benzyl)piperidin-4-yl | 1-(2,3-Dimethyl-benzyl)piperidin-4-yl |

| Key Functional Groups | Ethoxy (C2), pyridine (N-terminal) | Methyl, pyridin-4-yl | 2-Chlorophenyl, 5-fluoro |

| Known Bioactivity | Hypothesized antimicrobial/CNS effects | Synergist with carbapenems vs. MRSA | Synergist with carbapenems vs. MRSA |

| Molecular Weight | ~435 g/mol (estimated) | 475.6 g/mol | 493.9 g/mol |

Key Findings:

Synergistic Activity : Unlike DMPI and CDFII, which enhance carbapenem efficacy against MRSA via undefined mechanisms, the ethoxy-naphthamide derivative lacks direct evidence of synergistic antimicrobial action. Its pyridine-piperidine moiety may instead modulate eukaryotic targets (e.g., ion channels or GPCRs) .

Substituent Impact : The ethoxy group at C2 may sterically hinder interactions with bacterial targets compared to the smaller methyl or halogen substituents in DMPI/CDFII.

Pharmacological and Biochemical Data

No direct in vitro or in vivo data for 2-ethoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-naphthamide are available in the provided evidence. However, inferences can be drawn from analogs:

- DMPI and CDFII reduce MRSA MICs of carbapenems by 4–8-fold, suggesting potentiation of β-lactam activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.